Metacetamol - 621-42-1

Metacetamol

Catalog Number: EVT-274948
CAS Number: 621-42-1
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Metacetamol's lower toxicity compared to paracetamol [] has spurred interest in its potential as a safer alternative. It has also been investigated for its unique physicochemical properties and its role in understanding fundamental crystallization processes.

Classification and Source

Metacetamol belongs to the class of compounds known as analgesics and antipyretics, which are substances used to relieve pain and reduce fever. It is structurally related to paracetamol but differs in the position of the acetyl group on the aromatic ring. The compound's formula is C8H9NO2C_8H_9NO_2, with a molar mass of approximately 151.165g/mol151.165\,g/mol . Metacetamol can be synthesized from 4-aminophenol through acetylation reactions.

Synthesis Analysis

Metacetamol can be synthesized using several methods. One common approach involves the acetylation of 4-aminophenol using acetic anhydride or acetyl chloride under controlled conditions. Here’s a detailed outline of the synthesis process:

  1. Reagents:
    • 4-aminophenol
    • Acetic anhydride or acetyl chloride
    • Solvent (e.g., dichloromethane)
  2. Procedure:
    • Dissolve 4-aminophenol in an appropriate solvent.
    • Gradually add acetic anhydride while maintaining the temperature to facilitate the reaction.
    • Stir the mixture for a specified duration to ensure complete reaction.
    • Quench the reaction by adding water or an acid to precipitate metacetamol.
    • Isolate the product through filtration and recrystallization.
  3. Technical Parameters:
    • Reaction time: Typically around 1-2 hours.
    • Temperature: Controlled at room temperature or slightly elevated depending on the solvent used.

This method yields metacetamol with high purity and efficiency .

Molecular Structure Analysis

The molecular structure of metacetamol features a hydroxyl group (-OH) and an acetyl group (-COCH₃) attached to a benzene ring. Its structural formula can be represented as follows:

Structure C6H4(OH)(C=O)(CH3)\text{Structure }C_6H_4(OH)(C=O)(CH_3)

Metacetamol exists in multiple polymorphic forms, with Form I being stable and Form II being metastable. The transition between these forms can occur upon exposure to moisture or specific solvents . The crystal structure analysis reveals that metacetamol can form hydrogen-bonded dimers, which contribute to its stability in solid-state .

Chemical Reactions Analysis

Metacetamol undergoes various chemical reactions typical for amides and phenolic compounds:

  1. Hydrolysis: Under acidic or basic conditions, metacetamol can hydrolyze back to 4-aminophenol and acetic acid.
  2. Oxidation: It can be oxidized to form quinones or other derivatives depending on the conditions.
  3. Acetylation: Metacetamol can react with stronger acylating agents to form more complex derivatives.

These reactions are significant for understanding its stability and potential transformations in biological systems .

Mechanism of Action

The mechanism by which metacetamol exerts its analgesic effects is believed to involve inhibition of cyclooxygenase enzymes (COX), leading to decreased synthesis of prostaglandins—compounds that mediate inflammation and pain perception. Unlike paracetamol, metacetamol's action may result in fewer side effects due to its unique molecular structure . Additionally, studies suggest that it may interact differently with various receptors in the central nervous system compared to its isomer .

Physical and Chemical Properties Analysis

Metacetamol exhibits several notable physical and chemical properties:

  • Melting Point: Ranges from 146146 to 149°C149\degree C.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but less soluble in water.
  • Stability: Can transform between polymorphic forms under varying environmental conditions.

These properties are crucial for its potential applications in pharmaceuticals .

Applications

Despite not being marketed as a drug, metacetamol has been explored for various scientific applications:

  1. Pharmaceutical Research: Investigated for its potential as a safer alternative to paracetamol with reduced toxicity profiles.
  2. Synthesis of Derivatives: Used as a starting material for synthesizing novel compounds with enhanced biological activities, including anticancer agents .
  3. Biological Studies: Evaluated for its effects on different biological pathways, including apoptosis in cancer cells.

Research continues into metacetamol's derivatives for potential therapeutic uses in oncology and antimicrobial applications .

Introduction to Metacetamol in Pharmaceutical Research

Historical Context and Developmental Trajectory of Metacetamol as a Paracetamol Regioisomer

Metacetamol (3-hydroxyacetanilide or N-(3-hydroxyphenyl)acetamide), a structural isomer of the widely used analgesic paracetamol (4-hydroxyacetanilide), has followed a distinctive developmental trajectory since its initial synthesis. Characterized by the chemical formula C₈H₉NO₂ and a molar mass of 151.165 g·mol⁻¹, metacetamol shares paracetamol’s core molecular framework but differs in the positioning of the acetamide group relative to the hydroxyl group on the benzene ring (meta versus para substitution) [5]. This regioisomeric distinction confers unique physicochemical properties while retaining the basic pharmacophore associated with analgesic and antipyretic effects.

First synthesized in the mid-20th century during systematic explorations of aniline derivative analgesics, metacetamol emerged from efforts to identify compounds with similar therapeutic profiles to paracetamol but improved safety margins. Early preclinical evaluations confirmed its analgesic efficacy but highlighted a critical advantage: unlike paracetamol, metacetamol does not metabolize into N-acetyl-p-benzoquinone imine (NAPQI), the hepatotoxic intermediate responsible for paracetamol’s dose-dependent liver damage [5]. Despite this promising safety profile and the developmental code name BS-749, metacetamol never transitioned to clinical commercialization. This was partly due to the established market dominance of paracetamol and possibly lower relative potency in vivo, though comprehensive clinical data remains scarce [5] [6].

In recent decades, interest in metacetamol has resurged, driven primarily by its value as a model compound in solid-state chemistry rather than as a therapeutic candidate. Its structural similarity to paracetamol—a classic case study in pharmaceutical polymorphism—makes it an ideal comparator for investigating how subtle molecular variations influence crystallization behavior, polymorph stability, and crystal packing [2] [4]. Research has shifted from pharmacology to fundamental materials science, positioning metacetamol as a crucial tool for deciphering crystallization thermodynamics and kinetics.

Table 1: Key Developmental Milestones for Metacetamol

YearEventSignificance
Mid-1900sInitial synthesis as paracetamol isomerIdentification of analgesic/antipyretic properties; recognition of reduced hepatotoxicity potential [5].
Pre-2015Limited pharmacological characterization under code BS-749Confirmed bioactivity but no commercial development [5].
2015Discovery and characterization of Polymorph II [2]Revitalized interest in metacetamol as a model for crystal engineering.
2017Pressure-temperature phase diagram established [4]Revealed enantiotropic relationship under pressure, contrasting ambient monotropy.
2024Nucleation control strategies for polymorphs and hemihydrate [6]Enabled selective crystallization via supersaturation engineering.

Research Significance in Polymorphism and Solid-State Chemistry

Metacetamol’s foremost scientific contribution lies in its rich and manipulatable polymorphic landscape, providing critical insights into nucleation mechanisms, thermodynamic stability, and phase transitions under varying thermodynamic conditions. Two anhydrous polymorphs (Form I and Form II) dominate research, alongside a hemihydrate phase identified under specific crystallization conditions [2] [6].

Polymorphic Characterization and Stability:

  • Form I: The thermodynamically stable polymorph under ambient conditions. It crystallizes in a monoclinic system (space group P2₁/c) and displays higher density compared to Form II. Form I crystals exhibit a block-like morphology and are impervious to spontaneous transformation at room temperature [2] [4].
  • Form II: A metastable polymorph with an orthorhombic lattice (space group Pca2₁). This form is less dense than Form I—a rarity among metastable polymorphs, which typically exhibit higher density than their stable counterparts. Form II displays needle-like crystals and is highly sensitive to environmental conditions. It readily converts to Form I upon exposure to moisture (including atmospheric humidity), mechanical stress, or contact with solvents like ethanol or water [2] [5] [6]. Crucially, this instability initially hampered its isolation until McGregor et al. (2015) developed a reproducible crystallization protocol involving rapid cooling from the melt within a narrow temperature window (~70–80°C) [2].

Table 2: Structural and Stability Properties of Metacetamol Polymorphs

PropertyForm I (Stable)Form II (Metastable)Hemihydrate
Crystal SystemMonoclinicOrthorhombicNot reported
Space GroupP2₁/cPca2₁Not reported
DensityHigherLowerNot reported
Ambient StabilityStableTransforms to Form IConverts to Form I
MorphologyBlock-likeNeedle-likePlate-like
Transformation TriggersN/AMoisture, solvents, mechanical stressHumidity, temperature

Pressure-Temperature Phase Behavior:A landmark study constructed the first comprehensive pressure-temperature (P-T) phase diagram for metacetamol (2017), revealing unexpected enantiotropic behavior under high pressure—contrasting sharply with its ambient monotropy. The triple point where Forms I, II, and the liquid phase coexist was identified at 535 ± 10 K and 692 ± 70 MPa [4]. Above this pressure, Form II becomes the thermodynamically stable solid phase despite its lower density—a phenomenon defying conventional crystallographic expectations where denser phases usually stabilize under pressure. This inversion arises from complex intermolecular interaction energetics (e.g., hydrogen-bonding networks and van der Waals forces) within Form II’s lattice, which become favored under compression. This behavior starkly contrasts with paracetamol, where the metastable Form II is denser than Form I, and pressure-induced stabilization aligns with density increases [4] [7].

Nucleation Control and Crystallization Kinetics:Recent advances have established precise protocols for isolating pure metacetamol polymorphs by exploiting crystallization kinetics. Natarajan and Karuppannan (2024) demonstrated that swift cooling crystallization in aqueous solutions allows polymorph selection by controlling relative supersaturation (σ):

  • Low σ (0.76–2.84): Exclusively nucleates stable Form I.
  • Intermediate σ (3.02–4.61): Results in concomitant nucleation of Form I and hemihydrate.
  • High σ (4.72–16.19): Selectively produces the hemihydrate phase [6].

Induction times for nucleation decreased exponentially with increasing σ, highlighting kinetic dominance at high driving forces. This supersaturation-dependence provides a robust framework for manufacturing specific phases, crucial for pharmaceutical processing where polymorph purity impacts material properties.

Table 3: Supersaturation-Dependent Nucleation Regimes in Metacetamol Crystallization

Relative Supersaturation (σ)Dominant Nucleating PhaseInduction PeriodRemarks
0.76 – 2.84Form ILongestThermodynamic control favors stable form.
3.02 – 4.61Form I + HemihydrateModerateConcomitant nucleation occurs.
4.72 – 16.19HemihydrateShortestKinetic control favors metastable phase.

Comparative Polymorphism: Metacetamol vs. Paracetamol:Both compounds exemplify how minor molecular differences (regioisomerism) drastically alter solid-state behavior:

  • Stability Relationships: Paracetamol exhibits monotropy under all ambient conditions, with Form I (market form) unequivocally stable. Metacetamol displays ambient monotropy (Form I stable) but switches to enantiotropy under pressure [4] [7].
  • Metastable Form Density: Paracetamol’s metastable Form II is denser than Form I. Metacetamol’s metastable Form II is less dense than its stable Form I—a key factor in its anomalous pressure-dependent enantiotropy [4].
  • Hydrate Formation: Metacetamol forms a hemihydrate under high supersaturation [6], while paracetamol has no known stable hydrates.

These distinctions underscore metacetamol’s role in refining theoretical models of polymorphism, particularly in predicting how molecular packing and intermolecular forces respond to thermodynamic variables. Future research directions include mapping full hydration/dehydration pathways of the hemihydrate and exploring additive-mediated polymorph stabilization—areas with implications for drug formulation and crystal engineering.

Properties

CAS Number

621-42-1

Product Name

Metacetamol

IUPAC Name

N-(3-hydroxyphenyl)acetamide

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-6(10)9-7-3-2-4-8(11)5-7/h2-5,11H,1H3,(H,9,10)

InChI Key

QLNWXBAGRTUKKI-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)O

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)

Synonyms

Metacetamol; 3-Hydroxyacetanilide; Metalid; Pedituss; Pyrapap; Rystal;

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.